(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one
Description
The exact mass of the compound (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one is 299.10923335 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(6-5-14-2-1-9-21-14)18-7-8-19-13(11-18)10-15(17-19)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8,11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBEKOWYSZNAW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F6526-0163, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
F6526-0163 interacts with CDK2, inhibiting its activity. This interaction results in the disruption of the cell cycle, particularly affecting the transition from the G1 phase to the S phase. The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, F6526-0163 disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can have downstream effects on cellular proliferation and growth.
Result of Action
The molecular and cellular effects of F6526-0163’s action primarily involve the disruption of the cell cycle. By inhibiting CDK2, the compound induces cell cycle arrest, which can lead to apoptosis or programmed cell death if the damage is too extensive. This can result in the reduction of cell proliferation, particularly in cancerous cells.
Biological Activity
The compound (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine core and a thiophene substituent. Its unique arrangement of functional groups suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C16H17N3OS
- Molecular Weight : 299.4 g/mol
- CAS Number : 2035022-30-9
- IUPAC Name : (E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-thiophen-2-ylprop-2-en-1-one
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:
- Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
- Introduction of the thiophene moiety via electrophilic substitution.
- Final modifications to yield the desired enone structure.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several promising areas:
Antimicrobial Activity
Studies have indicated that pyrazolo compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The structural features of (2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one may enhance its interaction with microbial targets.
Antioxidant Properties
The antioxidant capacity of pyrazolo derivatives has been documented in numerous studies. The presence of the thiophene group may contribute to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.
Inhibition of Enzymatic Activity
Research has shown that compounds with similar structures can inhibit various enzymes implicated in disease processes. For example:
- Dihydroorotate Dehydrogenase (DHODH) : Some pyrazole derivatives have been identified as potent inhibitors of DHODH, which plays a crucial role in pyrimidine biosynthesis and is a target for immunosuppressive therapies .
Case Studies and Research Findings
Understanding the mechanism through which (2E)-1-{...} exerts its biological effects is crucial:
- Receptor Interaction : The compound may interact with specific receptors or enzymes due to its structural motifs.
- Reactive Oxygen Species (ROS) Scavenging : The thiophene component could facilitate electron transfer processes that neutralize ROS.
- Cellular Uptake : The cyclopropyl group might enhance membrane permeability, allowing for better cellular uptake and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
